Ethyl 5-iodo-2-oxoindoline-7-carboxylate
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Overview
Description
Ethyl 5-iodo-2-oxoindoline-7-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with an ethyl ester, an iodine atom at the 5-position, and a carbonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of an indoline precursor followed by esterification. One common method includes the reaction of 5-iodoindoline-2,3-dione with ethanol in the presence of a suitable catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-substituted indoline derivatives.
Reduction: Formation of 2-hydroxyindoline derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Scientific Research Applications
Ethyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with caspases, which are involved in apoptosis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-oxoindoline-7-carboxylate
- Ethyl 5-chloro-2-oxoindoline-7-carboxylate
- Ethyl 5-fluoro-2-oxoindoline-7-carboxylate
Uniqueness
Ethyl 5-iodo-2-oxoindoline-7-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10INO3 |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
ethyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C11H10INO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14) |
InChI Key |
YBYKWPBOAOJKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)I |
Origin of Product |
United States |
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